molecular formula C14H19N7 B2650970 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine CAS No. 302955-73-3

4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B2650970
CAS No.: 302955-73-3
M. Wt: 285.355
InChI Key: MNEUHRLPCBNVQP-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (CAS 302955-73-3) is a monosubstituted s-triazine derivative that serves as a versatile and crucial synthetic intermediate for constructing more complex chemical architectures. This compound features a reactive hydrazinyl group, making it a valuable precursor in the synthesis of novel s-triazine hybrids incorporating diverse moieties such as pyrazole, which are of significant interest in medicinal chemistry and drug discovery programs . The s-triazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiprotozoal properties . The synthetic utility of this compound is underscored by its role in the development of targeted molecular probes and potential therapeutic agents. For instance, research utilizing this intermediate has facilitated the creation of compounds investigated for their application in cancer chemotherapeutics, such as enzyme inhibitors targeting kinases and EGFR . This compound has a molecular weight of 285.35 g/mol and a molecular formula of C14H19N7 . It is characterized by its high nitrogen content and the presence of multiple hydrogen bond donors and acceptors, which can be critical for intermolecular interactions in solid-state structures and for binding to biological targets . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to determine the suitability of this product for their intended purpose. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Typical hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-hydrazinyl-N-phenyl-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7/c15-20-13-17-12(16-11-7-3-1-4-8-11)18-14(19-13)21-9-5-2-6-10-21/h1,3-4,7-8H,2,5-6,9-10,15H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEUHRLPCBNVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the triazine intermediate with hydrazine hydrate under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group can be attached via a nucleophilic substitution reaction using phenylamine.

    Incorporation of the Piperidinyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can lead to the formation of azo compounds, while substitution reactions can yield a variety of triazine derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazine derivatives. In particular, compounds structurally related to 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine have been evaluated for their cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • U-87 MG (glioblastoma)
    • A549 (non-small cell lung cancer)
    • PANC-1 (pancreatic cancer)
  • Findings :
    • Compounds similar to 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine exhibited significant cytotoxicity across all tested cell lines. Specific derivatives demonstrated IC50 values comparable to established anticancer drugs like Tamoxifen .
    • Notably, derivatives with piperidine or morpholine moieties showed enhanced activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Synthesis and Derivatives

The synthesis of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine can be achieved through various methods involving hydrazine derivatives and triazine precursors. The development of novel derivatives continues to be an area of active research aimed at enhancing efficacy and reducing toxicity.

Case Studies

Several studies have documented the synthesis and evaluation of triazine derivatives that include the hydrazinyl group:

StudyCompoundCell Lines TestedKey Findings
Ayyangar et al.7d and 7fMCF-7, MDA-MB-231Potent EGFR inhibition with IC50 values of 59.24 nM and 70.3 nM respectively .
Mikhaylichenko et al.Various triazine derivativesU87 MG, A549Significant cytotoxicity observed; mechanisms involve apoptosis induction .

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and piperidinyl groups contribute to the compound’s overall stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions 2, 4, 6) Key Activities/Properties Reference
4a (Target compound) N-phenyl, hydrazinyl, piperidin-1-yl Intermediate for pyrazole-triazine hybrids; 95% purity
4b : N-(4-Bromophenyl) analogue 4-Bromophenyl, hydrazinyl, piperidin-1-yl Similar synthesis; used in antileukemic studies
6-Aryl-4-(4-methylpiperidino)-triazines Varied aryl (e.g., 4-F, 4-Cl, 4-CF₃), 4-methylpiperidino Antileukemic activity (IC₅₀: 0.5–10 μM); substituent-dependent potency
ENT Inhibitors (e.g., FPMINT) Naphthalen-2-yl, imino, fluorophenyl-piperazine Selective ENT2 inhibition; irreversible binding
H4R Ligands (1 and 2) 4-Chloro/bromophenyl, 4-methylpiperazinyl Submicromolar H4R affinity; anti-inflammatory effects
5-HT6R Ligands (3 and 4) Indole/thymol derivatives, 4-methylpiperazinyl Procognitive effects; improved CNS druglikeness

CNS-Targeted Activity

  • 5-HT6R Ligands: Triazine-piperazine derivatives (e.g., 3 and 4) exhibit nanomolar affinity for 5-HT6 receptors. The thymol derivative 4 shows superior binding (Ki = 12 nM) and anxiolytic effects due to its non-indole, non-sulfone structure .
  • H4R Ligands : Bromophenyl and chlorophenyl analogues (1 and 2 ) block histamine-induced cAMP reduction (IC₅₀: 200–300 nM) with >100-fold selectivity over H3R .

Antimicrobial and Antifungal Potential Pyrazine-triazine hybrids (e.g., 7a-j) display broad-spectrum antimicrobial activity (MIC: 8–64 μg/mL against S. aureus and E.

Physicochemical and Electronic Comparisons

Table 2: Electronic and Structural Properties

Compound Dipole Moment (Debye) Dominant Intermolecular Interactions Key Structural Feature
4a Not reported H···H, N···H (Hirshfeld analysis) Hydrazinyl enhances H-bonding
5a (Pyrazole-triazine) 1.018 H···H, N···H, H···C 3,5-Dimethylpyrazole increases bulk
5b (Bromo analogue) 4.249 Br···H, N···H Bromine induces polarity
  • 5a and 5b exhibit distinct dipole moments due to bromine’s electronegativity in 5b , which also strengthens Br···H interactions in crystal packing .
  • Steric bulk (e.g., mesityl or cyclohexyl groups) in triazine derivatives correlates with enhanced inhibitory activity in Alzheimer’s targets (e.g., acetylcholinesterase) .

ADMET and Druglikeness

  • 5-HT6R Ligands : Compounds 3 and 4 show favorable ADMET profiles (Caco-2 permeability: >5 × 10⁻⁶ cm/s; plasma protein binding: <85%) .
  • ENT Inhibitors : Fluorophenyl-piperazine derivatives (e.g., 3c ) exhibit irreversible binding but require structural optimization to reduce toxicity .
  • 4a lacks explicit ADMET data, though its hydrazinyl group may pose oxidative stress risks in vivo.

Biological Activity

4-Hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H19N7C_{14}H_{19}N_{7} and is characterized by a triazine core substituted with hydrazine and piperidine groups. Its structural features are crucial for its biological interactions.

Table 1: Antimicrobial Activity of Related Triazine Compounds

Compound NameTarget OrganismConcentration (μg/disc)Inhibition Zone (mm)
Triazine-ACandida albicans5012
Triazine-BCandida albicans10015
Triazine-CCandida albicans20020
Triazine-DCandida albicans30025

Anticancer Potential

The anticancer potential of triazine derivatives has been explored extensively. Some studies indicate that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds with piperidine moieties have been shown to demonstrate inhibitory activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Proliferation

In a recent study focusing on triazine derivatives, compounds were tested for their ability to inhibit the proliferation of cancer cells. The results indicated that certain derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines.

The biological activity of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. Docking studies have suggested that similar triazine compounds can effectively bind to active sites of enzymes like N-myristoyltransferase (NMT), which is implicated in various cellular processes .

Q & A

Q. Methodological Validation :

  • NMR Spectroscopy : Confirms substitution patterns (e.g., ^1H NMR for hydrazinyl protons at δ 8.2–8.5 ppm; piperidine CH₂ signals at δ 1.5–2.1 ppm) .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., N···H contacts in crystal lattices) .

What computational approaches (e.g., 3D-QSAR, molecular docking) are used to predict the pharmacodynamic properties of this compound?

Advanced Research Question
3D-QSAR models derived from antileukemic triazine analogs correlate substituent electronegativity and steric bulk with activity. For example, hydrophobic groups at the phenyl ring enhance binding to leukemia cell targets . Molecular docking of piperidine-containing triazines (e.g., FPMINT analogs) reveals irreversible, non-competitive inhibition of ENT transporters via unique binding sites, validated by kinetic studies (e.g., reduced Vmax without affecting Km) .

Q. Key Consideration :

  • Software Tools : Use Schrödinger Suite or AutoDock for docking; CoMFA/CoMSIA for 3D-QSAR .

How do intermolecular interactions in the crystal lattice influence the physicochemical stability of this compound?

Basic Research Question
X-ray crystallography of related triazines shows that stability arises from N···H hydrogen bonds and π-π stacking. For example, non-centrosymmetric triclinic systems with dense intermolecular contacts enhance thermal stability (melting points >250°C) . Hydrazinyl groups participate in H-bonding networks, critical for solubility in polar solvents .

Q. Resolution Strategies :

  • Dose-Response Curves : Validate potency (IC50) across multiple cell lines.
  • SAR Studies : Systematically vary substituents and compare with computational predictions .

How is the purity of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine confirmed, and what impurities are common?

Basic Research Question
Purity is assessed via:

  • UPLC/MS : Detects residual solvents (e.g., ethanol) or unreacted hydrazine (m/z 369 [M<sup>+</sup>]) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 54.3%, H: 5.7%, N: 32.1%) .

Q. Common Impurities :

  • Byproducts : Partially substituted triazines (e.g., mono-hydrazinyl derivatives).
  • Mitigation : Optimize reaction time and stoichiometry .

What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

Advanced Research Question
Triazines often exhibit poor aqueous solubility and rapid metabolism. Strategies include:

  • Prodrug Design : Introduce phosphate esters or PEGylated groups to enhance bioavailability.
  • CYP450 Inhibition Studies : Assess metabolic stability using liver microsomes .

Q. Key Data :

  • logP : Predicted ~2.5 (moderate lipophilicity) .
  • Half-Life (in vitro) : >6 hours in hepatocyte assays .

How does the compound’s mechanism of action differ from conventional ENT inhibitors?

Advanced Research Question
Unlike reversible ENT1 inhibitors (e.g., dipyridamole), this compound binds irreversibly to ENT2 via a unique hydrophobic pocket near the piperidine moiety, as shown in molecular docking . Kinetic assays confirm non-competitive inhibition, suggesting allosteric modulation .

Q. Validation Method :

  • Washout Experiments : Activity not restored after compound removal .

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